N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group and a 4-methylphenylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.
Formation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenylsulfonic acid with phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Scientific Research Applications
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity . The compound can inhibit enzyme activity by forming stable complexes, thereby blocking substrate access to the active site .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 4-methylphenylsulfonyl chloride
- N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycine
Uniqueness
N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. The combination of chloro and fluoro substituents enhances its stability and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-11-5-7-12(8-6-11)24(22,23)20(10-16(19)21)9-13-14(17)3-2-4-15(13)18/h2-8H,9-10H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVVFDFJRMJWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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